2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-10-26-20(13-17)29-18-9-11-27(14-18)21(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-8,10,13,18H,9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMKXRYPXCSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Physicochemical Properties
| Property | Target Compound | PAIR2 | Compound 30 | P-0052 |
|---|---|---|---|---|
| LogP (Predicted) | ~3.8 | ~4.2 | ~2.5 | ~3.1 |
| H-Bond Acceptors | 5 | 7 | 4 | 6 |
| H-Bond Donors | 0 | 2 | 0 | 1 |
| Solubility (mg/mL) | <0.1 (aqueous) | <0.05 | ~1.2 | ~0.3 |
- Key Observations : The target compound’s low solubility aligns with naphthalene-containing analogs but may require formulation optimization for bioavailability. Its logP (~3.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration if required .
Research Findings and Implications
- Enzyme Inhibition : Trifluoromethyl groups in the target compound and PAIR2 are critical for binding to hydrophobic enzyme pockets, as demonstrated in IRE1α studies .
- Synthetic Flexibility : The pyrrolidine-oxypyridine scaffold (seen in P-0052 and the target compound) allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
- Crystallography : ’s naphthalene derivative shows twisted conformations between aromatic rings, suggesting that steric effects in the target compound may influence its binding pose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
